Dibenzo(a,e)cycloheptatrien-5-one, 2-methoxy-1-pyrrolidinomethyl-
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Overview
Description
Dibenzo(a,e)cycloheptatrien-5-one, 2-methoxy-1-pyrrolidinomethyl- is a complex organic compound with a unique structure that includes a dibenzo-fused cycloheptatriene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo(a,e)cycloheptatrien-5-one, 2-methoxy-1-pyrrolidinomethyl- typically involves multiple steps. One common method starts with the reaction of ortho-aryl alkynyl benzyl alcohols with arenes via a Tf2O-mediated formal [5 + 2] annulation reaction . This method highlights the high efficiency, regioselectivity, and step-economy of the protocol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial production, provided that the reaction conditions are optimized for larger-scale operations.
Chemical Reactions Analysis
Types of Reactions
Dibenzo(a,e)cycloheptatrien-5-one, 2-methoxy-1-pyrrolidinomethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic substitution reactions are common, where substituents are introduced at specific positions on the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include chlorosulphonyl isocyanate for substitution reactions , and various oxidizing and reducing agents for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can introduce various functional groups at specific positions on the ring system, leading to a wide range of derivatives.
Scientific Research Applications
Dibenzo(a,e)cycloheptatrien-5-one, 2-methoxy-1-pyrrolidinomethyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism by which Dibenzo(a,e)cycloheptatrien-5-one, 2-methoxy-1-pyrrolidinomethyl- exerts its effects involves interactions with molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
5H-Dibenzo[a,d]cyclohepten-5-one: A similar compound with a slightly different ring structure.
Dibenzosuberenone: Another related compound with similar chemical properties.
Uniqueness
Dibenzo(a,e)cycloheptatrien-5-one, 2-methoxy-1-pyrrolidinomethyl- is unique due to its specific ring structure and the presence of the methoxy and pyrrolidinomethyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
42981-86-2 |
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Molecular Formula |
C21H21NO2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
6-methoxy-7-(pyrrolidin-1-ylmethyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-2-one |
InChI |
InChI=1S/C21H21NO2/c1-24-20-11-10-18-17(19(20)14-22-12-4-5-13-22)9-8-15-6-2-3-7-16(15)21(18)23/h2-3,6-11H,4-5,12-14H2,1H3 |
InChI Key |
MHDVOJXHCHDAPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C=C2)CN4CCCC4 |
Origin of Product |
United States |
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